molecular formula C14H20N2O4S B077975 H-Met-tyr-OH CAS No. 13589-04-3

H-Met-tyr-OH

Cat. No.: B077975
CAS No.: 13589-04-3
M. Wt: 312.39 g/mol
InChI Key: PESQCPHRXOFIPX-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Preparation Methods

Methionyl-tyrosine can be synthesized through peptide bond formation between methionine and tyrosine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically involves the following steps:

    Protection of Functional Groups: Protecting groups are added to the amino and carboxyl groups of methionine and tyrosine to prevent side reactions.

    Activation of Carboxyl Group: The carboxyl group of methionine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated methionine is then coupled with the protected tyrosine to form the dipeptide bond.

    Deprotection: The protecting groups are removed to yield methionyl-tyrosine.

Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the product .

Comparison with Similar Compounds

Methionyl-tyrosine can be compared with other dipeptides and amino acid derivatives:

    Methionyl-Alanine: Similar to methionyl-tyrosine, methionyl-alanine is a dipeptide composed of methionine and alanine.

    Methionyl-Phenylalanine: This dipeptide consists of methionine and phenylalanine.

    Tyrosyl-Serine: A dipeptide composed of tyrosine and serine.

Methionyl-tyrosine’s uniqueness lies in its combination of sulfur-containing methionine and aromatic tyrosine, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESQCPHRXOFIPX-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874592
Record name L-Methionyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-04-3
Record name L-Methionyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Met-tyr-OH
Reactant of Route 2
Reactant of Route 2
H-Met-tyr-OH
Reactant of Route 3
H-Met-tyr-OH
Reactant of Route 4
H-Met-tyr-OH
Reactant of Route 5
H-Met-tyr-OH
Reactant of Route 6
H-Met-tyr-OH
Customer
Q & A

Q1: What is the molecular formula and weight of Met-Tyr?

A1: The molecular formula of Met-Tyr is C14H18N2O4S, and its molecular weight is 306.37 g/mol.

Q2: What is the structure of Met-Tyr and how does it relate to its activity?

A2: Met-Tyr consists of the amino acids methionine and tyrosine linked by a peptide bond. Studies with Met-Tyr analogues, where specific amino acids are substituted, show the importance of the N-terminal and tyrosine residues for activity. For instance, modifying the lysine at position 6 or the histidine at position 1 in a Met-Tyr-containing dodecapeptide still resulted in significant biological activity. Further research is needed to fully elucidate the structure-activity relationships of Met-Tyr and its derivatives.

Q3: How does Met-Tyr exert its ACE inhibitory effect?

A4: While Met-Tyr is known to inhibit ACE , the exact mechanism is not fully elucidated in the provided research. Further studies are needed to understand whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of ACE.

Q4: How does Met-Tyr contribute to antioxidant defense?

A6: Met-Tyr indirectly protects against oxidative stress by inducing the expression of heme oxygenase-1 (HO-1) and ferritin in human umbilical vein endothelial cells. This induction was found to be independent of its ACE inhibitory activity.

Q5: What is the role of HO-1 in Met-Tyr's antioxidant mechanism?

A7: HO-1, induced by Met-Tyr, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Bilirubin, the reduced form of biliverdin, exhibits antioxidant properties comparable to those of Met-Tyr in endothelial cell models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.